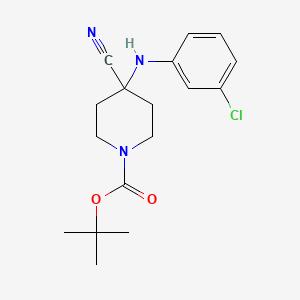

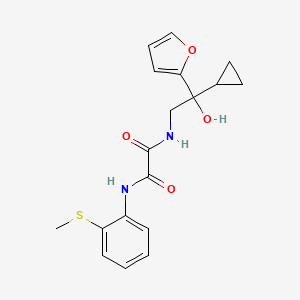

3,4,5-trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4,5-trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a chemical entity that appears to be a derivative of benzamide with specific substituents that may confer unique biological activities. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their potential bioactivities. For instance, the synthesis of sulfonamide derivatives is a common theme in these studies, which suggests that the compound may also exhibit similar properties such as cytotoxicity or enzyme inhibition .

Synthesis Analysis

The synthesis of related compounds involves the formation of intermediates through cyclocondensation and selective acylation reactions. For example, the synthesis of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one derivatives is achieved by reacting 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides, which contain electron-withdrawing groups . Similarly, the synthesis of benzenesulfonamides involves the preparation of key intermediates from substituted benzaldehydes, followed by reactions with hydrazinobenzenesulfonamide . These methods could potentially be adapted for the synthesis of 3,4,5-trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple functional groups, including sulfonamide, nitro, and halogen substituents, which can significantly affect the chemical behavior and interaction with biological targets. The presence of a 3,4,5-trimethoxy moiety in particular suggests increased lipophilicity, which could influence the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Chemical Reactions Analysis

The chemical reactivity of these compounds is likely influenced by the electron-withdrawing or electron-donating nature of their substituents. For instance, the nitro group is a strong electron-withdrawing group, which could make the thiazole ring more susceptible to nucleophilic attack. The sulfonamide group could also participate in various chemical reactions, potentially leading to the formation of new derivatives or transformation into other functional groups under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4,5-trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide would be influenced by its molecular structure. The presence of trimethoxy groups suggests that the compound might have a relatively high molecular weight and exhibit moderate to low water solubility. The compound's lipophilicity, acidity, and basicity are also important properties that would affect its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion .

Scientific Research Applications

Antimicrobial Activity

- Thiazole derivatives, including those with trimethoxy substitutions, have demonstrated significant antimicrobial activity. This includes activity against both Gram-positive and Gram-negative species, as well as antifungal activity against species like Candida albicans and Aspergillus niger. Studies show that trimethoxy substituted derivatives possess better activity compared to dimethoxy and monomethoxy substitutes (Chawla, 2016).

Anticancer Properties

- Certain thiazole benzamide derivatives have been synthesized and evaluated for their anticancer properties. These compounds, including those with trimethoxy phenyl groups, have shown moderate to excellent activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer. Some derivatives have even exhibited higher activity than reference drugs like etoposide (Ravinaik et al., 2021).

Carbonic Anhydrase Inhibition

- Thiazole benzene sulfonamides, including trimethoxy variants, have been found to inhibit carbonic anhydrase isoenzymes effectively. These compounds demonstrate superior inhibitory activity than reference drugs, making them potential candidates for further medical research (Kucukoglu et al., 2016).

Antitubercular Agents

- Certain sulfonyl derivatives containing thiazole structures have been synthesized and tested for their antitubercular properties. These compounds have shown promise in inhibiting the Mycobacterium tuberculosis, suggesting their potential use as antitubercular agents (Suresh Kumar et al., 2013).

Antioxidant Properties

- Novel thiazole derivatives with trimethoxy groups have been synthesized and evaluated for their in vitro antioxidant properties. Some of these compounds have shown potent antioxidant activity, which is crucial for various therapeutic applications (Jaishree et al., 2012).

properties

IUPAC Name |

3,4,5-trimethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O8S2/c1-28-14-8-11(9-15(29-2)17(14)30-3)18(23)21-19-20-10-16(31-19)32(26,27)13-6-4-12(5-7-13)22(24)25/h4-10H,1-3H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVWBICMYWVSPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2527685.png)

![1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2527687.png)

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527691.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-biphenyl-4-yl-ethanone](/img/structure/B2527693.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2527698.png)

![4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one](/img/structure/B2527703.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2527704.png)

![1,3-Dimethylimidazo[4,5-b]phenazine-2-thione](/img/structure/B2527705.png)